REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([OH:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:13]([O-:16])([O-])=O.[K+].[K+].[CH2:19](Cl)[O:20][CH3:21].[CH3:23]C#N>C(Cl)Cl>[CH3:8][O:7][C:5](=[O:6])[C:4]1[CH:3]=[C:2]([O:1][CH2:19][O:20][CH3:21])[CH:11]=[C:10]([O:12][CH2:23][O:16][CH3:13])[CH:9]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)OC)C=C(C1)O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
C(OC)Cl
|
Name
|
EtOAc petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated again
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC(=C1)OCOC)OCOC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |